molecular formula C20H18N4OS B11134946 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11134946
M. Wt: 362.4 g/mol
InChI Key: DXZMFKHRDTXYMN-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the pyrrole, thiazole, and indole derivatives. These components are then coupled through various organic reactions, including condensation, cyclization, and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to industrial levels, which may involve continuous flow chemistry techniques and advanced purification methods .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes .

Medicine

In medicine, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure can impart specific characteristics, such as increased stability or reactivity, to the materials .

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone lies in its combination of multiple heterocyclic structures.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C20H18N4OS/c1-13-18(26-20(21-13)23-9-4-5-10-23)19(25)24-11-8-17-15(12-24)14-6-2-3-7-16(14)22-17/h2-7,9-10,22H,8,11-12H2,1H3

InChI Key

DXZMFKHRDTXYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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